molecular formula C10H19N3O B1523928 1-(Piperazin-1-yl)cyclopentane-1-carboxamide CAS No. 1183997-50-3

1-(Piperazin-1-yl)cyclopentane-1-carboxamide

Cat. No.: B1523928
CAS No.: 1183997-50-3
M. Wt: 197.28 g/mol
InChI Key: UPCXECJVRKDQSJ-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclopentane-1-carboxamide is a compound that features a piperazine ring attached to a cyclopentane carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring, a common motif in many bioactive molecules, contributes to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with piperazine in the presence of a suitable catalyst. One common method includes the use of cyclopentanone and piperazine in a solvent such as ethanol, with the reaction being carried out under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(Piperazin-1-yl)cyclopentane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Piperazin-1-yl)cyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-(Piperazin-1-yl)cyclohexane-1-carboxamide
  • 1-(Piperazin-1-yl)cyclobutane-1-carboxamide
  • 1-(Piperazin-1-yl)cycloheptane-1-carboxamide

Comparison: 1-(Piperazin-1-yl)cyclopentane-1-carboxamide is unique due to the specific size and flexibility of the cyclopentane ring, which can influence its binding affinity and selectivity for certain biological targets. Compared to its analogs with different ring sizes, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-piperazin-1-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXECJVRKDQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazin-1-yl)cyclopentane-1-carboxamide
Reactant of Route 2
1-(Piperazin-1-yl)cyclopentane-1-carboxamide
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1-(Piperazin-1-yl)cyclopentane-1-carboxamide
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1-(Piperazin-1-yl)cyclopentane-1-carboxamide
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1-(Piperazin-1-yl)cyclopentane-1-carboxamide
Reactant of Route 6
1-(Piperazin-1-yl)cyclopentane-1-carboxamide

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